![molecular formula C17H13ClF3N3O2S B2865296 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 551930-73-5](/img/structure/B2865296.png)
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound characterized by its unique structural features It contains a pyridine ring substituted with a trifluoromethyl group, a sulfonyl group, and a nitrile group Additionally, it has a chlorophenyl group and a dimethylamino group attached via an ethenyl linkage
準備方法
The synthesis of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the pyridine ring.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a coupling reaction, such as a Heck or Suzuki coupling, involving the chlorophenyl and dimethylamino groups.
Introduction of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Coupling Reactions: The ethenyl linkage allows for further functionalization through coupling reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used in biological assays to study its interactions with various biomolecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds include those with analogous structural features, such as:
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(methyl)pyridine-2-carbonitrile: This compound differs by the presence of a methyl group instead of a trifluoromethyl group.
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carboxamide: This compound has a carboxamide group instead of a nitrile group.
The uniqueness of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(2)10-16(11-3-5-13(18)6-4-11)27(25,26)15-7-12(17(19,20)21)9-23-14(15)8-22/h3-7,9-10H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPYUZDTWPZNMF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)
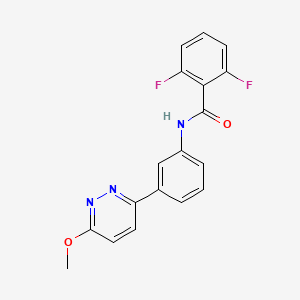


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
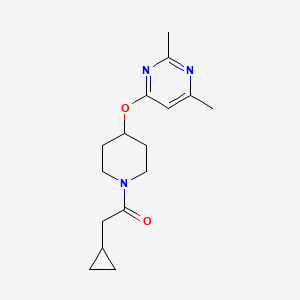
![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)
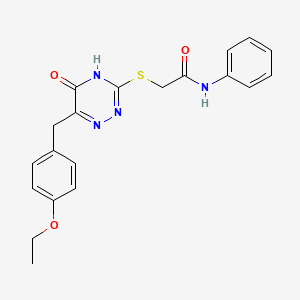
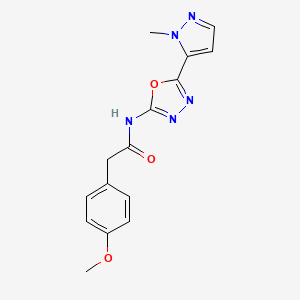
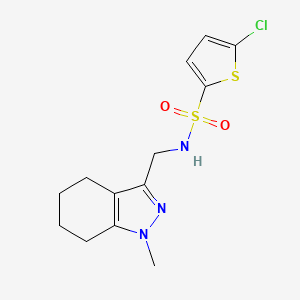
![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)
